Product packaging for Methyl abietate(Cat. No.:CAS No. 127-25-3)

Methyl abietate

Cat. No.: B1676431
CAS No.: 127-25-3
M. Wt: 316.5 g/mol
InChI Key: OVXRPXGVKBHGQO-UYWIDEMCSA-N
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Description

Origins and Natural Isolation of Abietane (B96969) Diterpenoids

Abietane diterpenoids are a family of naturally occurring diterpenoids primarily isolated from a variety of terrestrial plant sources. rsc.org They are characterized by a tricyclic carbon framework. rsc.org Abietic acid, the precursor to methyl abietate, is a major component of rosin (B192284) obtained from pine trees ( Pinus genus) and many other coniferous species. fishersci.co.ukresearchgate.netwikipedia.org Abietic acid is derived from the diterpene abietadiene, which is biosynthesized from geranylgeranyl pyrophosphate (GGPP) via a copalyl pyrophosphate (CPP) intermediate. wikipedia.org This process involves class 2 diterpene cyclases and class 1 diterpene syntheses. wikipedia.org

While abietic acid is the most common resin acid, other abietane diterpenoids are also found in nature. wikipedia.org These compounds are present in the extracts or resins of numerous conifers belonging to families such as Araucariaceae, Cupressaceae, Phyllocladaceae, Pinaceae, and Podocarpaceae. rsc.org They also occur in several Angiosperm species, notably within the families Asteraceae, Celastraceae, Hydrocharitaceae, and Lamiaceae. rsc.orgnih.gov Some abietanes have even been isolated from fungal species. rsc.org

This compound itself can be found naturally in pines. researchgate.net It has been identified, for instance, in the needle epicuticular wax of Pinus radiata. scionresearch.com One hypothesis for its presence in needle wax is the potential for methylation of resin acids by surface microorganisms. scionresearch.com this compound can also be prepared by the esterification of wood rosin (which is rich in abietic acid) with methanol (B129727). chemicalbook.com

Significance and Scope of Research on this compound

Research on this compound and other abietane diterpenoids is significant due to their diverse biological activities and potential applications. rsc.orgnih.gov These compounds often play crucial roles as eco-physiological mediators in plants, serving as a chemical defense mechanism. rsc.org This has spurred considerable interest from the medicinal and pharmacological communities. rsc.org

The scope of research on this compound encompasses various areas, including its chemical properties, synthesis, and potential biological effects. Studies have investigated its use as a solvent for various resins and polymers, and in the manufacture of varnish resins and adhesives. lookchem.comchemicalbook.com It has also been explored as an antiplasticizer for polycarbonates. lookchem.com

Academically, research delves into the specific properties and potential bioactivities of this compound, often in comparison to its parent compound, abietic acid, and other derivatives. For example, studies have compared the cytotoxic activity of this compound, abietinol, and abietinal, finding that this compound showed the highest cytotoxicity among them in certain cell lines. researchgate.netjmb.or.kr Research also explores its presence in various natural sources and its potential role in plant defense or other biological processes. researchgate.netfrontiersin.org

The chemical behavior of this compound, such as its potential for isomerization and autoxidation, is also a subject of research. core.ac.ukusda.gov Studies have investigated the products formed during the oxidation of this compound. core.ac.uk

The broad spectrum of biological activities observed in abietane diterpenoids, including antimicrobial, antileishmanial, antiplasmodial, antifungal, antitumour, cytotoxic, antiviral, antiulcer, cardiovascular, antioxidant, and anti-inflammatory activity, highlights the significance of research in this class of compounds, with this compound being a notable member. rsc.orgnih.gov

Table 1: Selected Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₃₂O₂ wikidata.org
Molecular Weight316.48 g/mol thegoodscentscompany.comnih.gov
AppearancePale Yellow Thick Oil lookchem.comchemicalbook.com
Melting Point<25 °C lookchem.com
Boiling Point360-365 °C with decomposition / 362.50 °C @ 760.00 mm Hg lookchem.comthegoodscentscompany.com
Flash Point180-218 °C / 192.80 °C (est) lookchem.comthegoodscentscompany.com
Density1.040 d2020 lookchem.com
Water Solubility17 µg/L at 25 ℃ / 0.017 mg/L @ 25 °C (est) lookchem.comthegoodscentscompany.com

Note: An interactive version of this table would allow users to sort and filter the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O2 B1676431 Methyl abietate CAS No. 127-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Source PubChem
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InChI

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXRPXGVKBHGQO-UYWIDEMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048190
Record name Methyl abietate
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Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

127-25-3
Record name Methyl abietate
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Synthetic Methodologies and Chemical Derivatization Strategies of Methyl Abietate

Conventional Esterification Pathways

Conventional synthesis of methyl abietate primarily involves the esterification of abietic acid with methanol (B129727). This reaction can be carried out under various conditions, often employing acid catalysts. For instance, heating abietic acid or wood/gum rosin (B192284) with methanol in the presence of para-toluene sulfonic acid has been reported to yield this compound. One example describes heating wood rosin with methanol and para-toluene sulfonic acid at a temperature of around 160°C under pressure, resulting in an approximately 87% yield of this compound. google.com Another method involves heating methanol and rosin at higher temperatures (225-290°C) under pressure without a catalyst. google.com

Alkaline conditions can also be employed for the esterification of rosin acids, which may help avoid rearrangements of the double bonds present in the abietic acid structure, potentially leading to higher yields. google.com A method using abietic acid and dimethyl carbonate as a methyl esterification reagent in the presence of a base catalyst like potassium carbonate (K₂CO₃) or lithium hydroxide (B78521) (LiOH) in organic solvents such as N,N-Dimethylformamide (DMF) or acetone (B3395972) has been reported to achieve high yields, up to 99.6%. google.com

Catalytic Synthesis Approaches

Catalytic methods offer advantages in terms of reaction efficiency, selectivity, and potential for milder reaction conditions. Both heterogeneous and homogeneous catalytic systems have been explored for the synthesis of this compound and other rosin methyl esters.

Heterogeneous Catalysis in Rosin Methyl Ester Production

Heterogeneous catalysts, which exist in a different phase from the reactants, offer benefits such as ease of separation and reusability. Various solid catalysts have been investigated for the esterification of rosin with methanol. Acidic and basic heterogeneous catalysts have been evaluated. Studies have shown that basic heterogeneous catalysts can be active in this reaction. researchgate.netscielo.org.co For example, a low-cost calcium-based material, primarily composed of calcium carbonate and calcium hydroxide, demonstrated good performance in the esterification of rosin with methyl alcohol, achieving a rosin conversion of 55% with complete selectivity to methyl esters under mild conditions (atmospheric pressure, 64°C, 3.5 h) and without a solvent. researchgate.netscielo.org.coresearchgate.net Other metal oxides like magnesium oxide, titanium dioxide, and alumina (B75360) have also shown catalytic activity, albeit with lower conversion rates (up to 30%). researchgate.netscielo.org.co The strength of basic sites in the catalyst appears to be an important factor influencing activity. scielo.org.co While heterogeneous catalysts offer separability, their dispersion during the reaction can sometimes make separation challenging. mdpi.com

Exploration of Ionic Liquid Catalysis

Ionic liquids have emerged as promising catalysts and solvents for various organic transformations, including esterification. Acidic functional ionic liquids have been synthesized and evaluated for their catalytic activity in the esterification of rosin with methanol. An acidic functional ionic liquid, 1-(3-sulfonic group)propyl-3-methylimidazole p-toluenesulfonate [(HSO₃-pmim)pTSA], has been synthesized and used to catalyze the esterification of rosin with methanol. caf.ac.cn Optimization of reaction conditions, including the amounts of methanol and ionic liquid, reaction time, and temperature, has been studied. Under optimized conditions (methanol 15 g, ionic liquid 2.5 g, rosin 5 g, 200°C, 4 h), the acid value of the resulting this compound was reported as 17.4 mg/g. caf.ac.cn The recyclability of this ionic liquid catalyst has also been investigated, showing that the acid value of this compound remained relatively low (20.1 mg/g) even after the ionic liquid was reused five times. caf.ac.cn Ionic liquids can also act as reaction media in other transformations of abietane (B96969) derivatives, such as Friedel-Crafts acylation reactions on methyl dehydroabietate. researchgate.nethep.com.cnresearchgate.net

Targeted Chemical Modifications of the Abietane Skeleton

The abietane skeleton of this compound contains reactive sites, particularly the double bonds and allylic positions, which can be selectively modified through various chemical reactions to synthesize derivatives with potentially altered properties and applications.

Oxidation Reactions and Product Characterization

Oxidation reactions are valuable tools for introducing oxygen-containing functional groups onto the abietane skeleton. Studies on the allylic oxidation of this compound using reagents like selenium dioxide and lead tetraacetate in different solvents have been conducted. tandfonline.com For instance, oxidation of this compound with selenium dioxide in acetic anhydride (B1165640) yielded methyl 7α-O-acetyl dehydroabietate. tandfonline.com Autoxidation of this compound can also occur under specific conditions, leading to complex mixtures of products. smolecule.com

The oxidation of this compound with the oxidant system methyltrioxo-rhenium (MTO)/H₂O₂/pyridine has been investigated, showing good regio- and stereoselectivity. mdpi.comresearchgate.net This oxidation primarily leads to the formation of a ketone at the B ring, specifically ketone 8, derived from the oxidation of the double bond in ring B. mdpi.com Other oxidation products, such as methyl 7R,13β-dihydroxyabiet-8(14)-enoate, methyl 7R,13R-dihydroxyabiet-8(14)-enoate, methyl 12-oxoabietate, methyl 7-oxodehydroabietate, and methyl 7R-hydroxydehydroabietate, have also been identified from the oxidation of abietic acid and its methyl ester under various storage conditions. acs.orgresearchgate.netnih.gov The selectivity of these oxidation reactions can be influenced by factors such as the nucleophilicity of double bonds and stereoelectronic and steric effects. mdpi.comresearchgate.net Hydroboration-oxidation of this compound has also been explored, leading to the formation of hydroxylated derivatives. rsc.org

Formylation Reactions, Including Vilsmeier-Haack Methodology

Formylation reactions introduce a formyl (-CHO) group onto the molecule. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and non-aromatic compounds, including alkenes. aip.orgresearchgate.neturfu.ru This reaction typically involves a Vilsmeier reagent, often generated in situ from a tertiary amide (such as N,N-dimethylformamide (DMF)) and an acid chloride (like phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂)). aip.orgresearchgate.neturfu.ruresearchgate.net

The Vilsmeier-Haack reaction has been successfully applied to this compound to introduce a formyl group at the C-7 position of the abietane skeleton. aip.orgurfu.ruresearchgate.netaip.org Studies have investigated the effectiveness of different chlorinating agents in the presence of DMF for the formylation of this compound. aip.orgurfu.ru Using (COCl)₂ and DMF as the Vilsmeier-Haack reagent has been shown to provide the 7-formyl derivative, methyl 7-formylabieta-7,13-dien-18-oate, in good yield under mild conditions. aip.orgurfu.ruaip.org The structure of the formylated product can be confirmed using spectroscopic techniques such as NMR spectroscopy, where the formyl group proton typically appears as a singlet around 10.24 ppm. aip.org

Isomerization and Deisopropylation Transformations

This compound can undergo various isomerization reactions, influenced by factors such as temperature and the presence of catalysts. These transformations often involve the relocation of its double bonds or structural rearrangements within the abietane skeleton.

Deisopropylation, the removal of the isopropyl group, is another significant transformation for this compound and related abietane-type diterpenes. This process is particularly relevant in the synthesis of modified diterpenoids, including those with potential steroid-like structures. For instance, a strategy for converting abietic acid into a pregnane (B1235032) analogue steroid involved the initial deisopropylation of this compound cdnsciencepub.com. This transformation can be challenging, and research has explored different conditions and procedures to achieve it effectively cdnsciencepub.com. Studies on the stereoselectivity of the deisopropylation of methyl dehydroabietate have also been conducted, highlighting the influence of catalyst properties on the reaction outcome epdf.pub.

Synthesis of Advanced this compound Analogues and Derivatives

The synthesis of advanced this compound analogues and derivatives is an active area of research, driven by the potential to create compounds with altered physical, chemical, or biological properties. These synthetic strategies often involve modifications to the double bonds, the ester group, or the substituents on the abietane skeleton.

Oxidation reactions are commonly employed to introduce new functional groups. For example, allylic oxidation of this compound with reagents like selenium dioxide or lead tetraacetate can yield various oxidation products depending on the reaction conditions smolecule.comresearchgate.net. Ozonolysis is another method used to cleave the double bonds, leading to secoderivatives smolecule.comresearchgate.netresearchgate.net. Hydroboration-oxidation allows for regioselective transformations by modifying functional groups smolecule.com.

Esterification of abietic acid is a primary route to synthesize this compound itself smolecule.commdpi.comresearchgate.net. Further modifications of the ester group or other parts of the molecule lead to derivatives. The synthesis of rosin acid derivatives, such as glycidyl (B131873) abietyl ether and methyl maleopimarate, serves as examples of creating analogs for specific applications like epoxies and curing agents . The maleation of this compound, for instance, has been reported to proceed easily with good yields .

Research has also explored the synthesis of derivatives with modified biological activities. For example, a series of C18-oxygenated derivatives of abietic acid, including this compound, abietinol, and abietinal, were synthesized and evaluated for cytotoxic, antimycotic, and antiviral activities researchgate.netuv.es. Introducing an aldehyde group at C18 was found to potentially improve certain bioactivities researchgate.net. The synthesis of methyl dehydroabietate derivatives with substituents at the 12-position has also been investigated, exploring their UV and fluorescence properties researchgate.net.

Here is a table summarizing some reported chemical transformations and resulting derivative types:

Transformation TypeReagents/ConditionsExamples of Products/ModificationsReferences
Allylic OxidationSelenium dioxide, Lead tetraacetate (in different solvents)Various oxidation products smolecule.comresearchgate.net
OzonolysisOzone (e.g., with mercuric acetate)Secoderivatives, stable epoxy-ozonide smolecule.comresearchgate.netresearchgate.net
Hydroboration-OxidationHydroboration followed by oxidationRegioselective functional group modifications smolecule.com
EsterificationMethanol with acid catalyst, Diazomethane, Methyl iodideThis compound from abietic acid smolecule.commdpi.comresearchgate.net
MaleationMaleic anhydrideMethyl maleopimarate
Oxidation (e.g., with MTO/H₂O₂/pyridine)Methyltrioxorhenium (MTO)/H₂O₂/pyridineKetone derivatives (e.g., on ring B), synthons for bioactive compounds mdpi.com
Introduction of C18 OxygenationEsterification, Reduction (e.g., LiAlH₄), Oxidation (e.g., PCC)Methyl ester, alcohol (abietinol), aldehyde (abietinal) at C18 researchgate.netuv.es
Substitution at C12 (of methyl dehydroabietate)Bromination, Nitration, Reduction, DiazotizationBromo, nitro, amino, and other substituted derivatives researchgate.net

Biotransformation and Microbial Synthesis Routes for this compound

Biotransformation and microbial synthesis offer alternative and potentially more sustainable routes for obtaining this compound and its derivatives. These processes utilize biological systems, such as microorganisms or enzymes, to catalyze chemical reactions.

Research has shown that certain microorganisms can convert abietic acid into this compound. For example, several strains of Mycobacterium have been reported to transform abietic acid to this compound in shake culture nih.gov. This conversion in Mycobacterium sp. MB 3683 was found to be induced by the substrate (abietic acid) and stimulated by methionine nih.gov. Further studies on this Mycobacterium strain revealed the presence of multiple distinct methyltransferase activities capable of esterifying abietic acid nih.gov. These findings suggest that enzymatic pathways within these microorganisms are responsible for the methylation of abietic acid to form this compound.

Microbial biotransformation in general utilizes microorganisms to modify organic compounds through enzymatic reactions, including oxidation, reduction, and hydrolysis slideshare.net. This approach is being explored for the production of various chemicals, offering advantages such as selectivity and milder reaction conditions compared to traditional chemical synthesis slideshare.net. While the direct microbial synthesis of this compound from simpler precursors is a complex endeavor, the biotransformation of abietic acid, a readily available natural product, into its methyl ester by microbial means presents a promising route.

The use of microbial biocatalysts in chemical synthesis is a growing field, offering potential benefits such as reduced toxic by-products and the ability to utilize new feedstocks google.com. Although challenges exist, such as optimizing microbial strains and processes for efficiency and yield, research into the biotransformation of diterpenoids like abietic acid and its methyl ester continues to explore these environmentally friendlier synthetic avenues researchgate.netnih.gov.

Advanced Applications in Materials Science and Industrial Chemistry Research

Polymer and Resin Chemistry Research

Investigations into methyl abietate explore its potential to alter the characteristics of polymers and resins, contributing to the creation of novel, often bio-based, materials. ontosight.ai

This compound as a Modifying Agent for Polymer Properties

This compound is studied for its capacity to modify polymer attributes. It has been examined for its function as an antiplasticizer in polycarbonates, with the goal of improving material performance. lookchem.comchemicalbook.comchemicalbook.com Furthermore, this compound can act as a plasticizer, imparting flexibility and durability to materials. smolecule.com Its role as a UV stabilizer in polymer formulations has also been noted in research. ontosight.ai The incorporation of this compound and rosin (B192284) into fats and glyceridic oils, such as fish oils, is being explored to yield new polymers exhibiting enhanced durability, water resistance, and biocompatibility. ontosight.ai

Research and Development in Varnish and Coating Formulations

This compound is a known component in the production of varnish resins. lookchem.comdrugfuture.comchemicalbook.com Its inherent chemical characteristics contribute to the quality of varnishes, influencing properties like durability, gloss, and resistance to environmental exposure. lookchem.com It also functions as a solvent and plasticizer in lacquers, varnishes, and various coatings. lookchem.com Analytical studies of varnishes, particularly those derived from Pinaceae resins, have identified this compound as a constituent. sqspcdn.comresearchgate.net

Synthesis and Evaluation of Rosin-Based Epoxy Resins and Curing Agents

This compound is a crucial intermediate in the synthesis of epoxy resins and curing agents derived from rosin. google.com Rosin acids can be chemically transformed into substances analogous to conventional petrochemical curing agents. For example, methyl maleopimarate, a curing agent based on rosin anhydride (B1165640), can be synthesized through a Diels-Alder reaction utilizing this compound. google.com

Research efforts are directed towards understanding the synthesis pathways and evaluating the curing behavior and resulting properties of epoxy resins cured with these rosin-based alternatives. google.com Studies indicate that the curing profiles of rosin-based curing agents can be comparable to their petrochemical counterparts, and the cured epoxy materials can demonstrate similar thermal mechanical stability and properties. The synthesis of methyl maleopimarate from maleopimaric acid is considered a more efficient route, offering a higher yield compared to methods involving the initial synthesis of this compound. nararenewables.org

Rosin-Based CompoundSynthesis RouteApplication in Epoxy Systems
Methyl Maleopimarate (MMP)Diels-Alder reaction of this compoundAnhydride curing agent
Glycidyl (B131873) Abietyl Ether (AGLE)Etherification of abietic alcoholEpoxy resin analog

Solvent and Adhesive System Research

The properties of this compound as a solvent and its contribution to adhesive performance are areas of ongoing research and application. lookchem.comchemicalbook.comsmolecule.com

Investigations into this compound as a Specialty Solvent

This compound is recognized for its broad solvency, capable of dissolving substances such as ester gums, rosin, numerous synthetic resins, ethyl cellulose, and rubber. lookchem.comdrugfuture.comchemicalbook.comchemicalbook.comsmolecule.com This characteristic makes it valuable for dissolving a diverse array of materials in various industrial processes. lookchem.com

Relevant physical properties that contribute to its function as a solvent include its boiling point, which ranges from 360-365°C with decomposition, and a flash point typically between 180-218°C. lookchem.comdrugfuture.com While insoluble in water, it readily mixes with common organic solvents and aliphatic hydrocarbons. drugfuture.com

Key physical properties of this compound:

PropertyValue
Melting Point<25 °C
Boiling Point360-365 °C (decomp.)
Flash Point180-218 °C
Density (d2020)1.040
Refractive Index (nD20)1.530
Water Solubility17 µg/L at 25 °C

Research on Performance Enhancement in Adhesive Formulations

This compound is incorporated into adhesive formulations to improve properties such as bonding strength, flexibility, and resistance to various conditions. lookchem.comchemicalbook.comchemicalbook.comsmolecule.com Its inclusion contributes to the development of adhesives that form strong and durable bonds. lookchem.com

Research in this area includes the use of this compound as a tackifier and plasticizer. Hydrogenated this compound, a liquid form derived from hydrogenated rosin, has demonstrated the ability to significantly enhance the aging characteristics of latex adhesives, acting as a plasticizer for latex. google.com.pg this compound is also explored for use in pressure-sensitive adhesives. google.com.pg Analyses of pressure-sensitive adhesives have sometimes identified this compound and related derivatives, although this compound itself was not always detected in aged samples, suggesting potential oxidative degradation of unsaturated components. researchgate.netresearchgate.net

Biofuel and Renewable Chemical Applications Research

This compound and other rosin methyl esters are being explored for their potential in the energy sector due to their origin from renewable biomass. Their conversion from solid rosin to liquid esters with lower melting and boiling points and higher solubility in hydrocarbons makes them more suitable for fuel applications compared to the raw material redalyc.orgscielo.org.couax.comresearchgate.netresearchgate.netmdpi.com.

Research has investigated the potential of this compound and the broader mixture of rosin methyl esters as components or additives in fuels. Methyl esters of fatty acids (FAME), commonly known as biodiesel, are established renewable alternative fuels spectrafuels.commdpi.comshell.comfrontiersin.org. This compound, as a type of methyl ester derived from rosin acids, shares some characteristics with FAME biodiesel, such as being derived from renewable sources and having ester groups mdpi.comfrontiersin.org.

However, the direct use of rosin methyl esters at high concentrations as fuel components has been reported to have drawbacks researchgate.net. Nevertheless, their application as a fuel additive has been considered, particularly at low concentrations (e.g., lower than 1,000 ppm) where they can be completely solubilized in hydrocarbons redalyc.orgscielo.org.coresearchgate.net. Studies on the thermal decomposition of methyl esters, such as methyl acetate (B1210297) and methyl butanoate, have provided insights into the pyrolysis behavior of ester biofuels, which can be relevant to understanding the combustion characteristics of this compound researchgate.net.

Compared to conventional diesel fuel, FAME biodiesel exhibits different properties, including higher viscosity, density, and distillation profile, as well as different cold flow properties shell.com. While FAME generally has a higher cetane number and oxygen content, it may have lower stability than fossil diesel shell.com. The specific properties of this compound as a fuel component or additive would depend on its molecular structure and purity, which is derived from abietic acid, a diterpene redalyc.orgontosight.ai.

The sustainable production of this compound and other rosin methyl esters typically involves the esterification of rosin with methyl alcohol redalyc.orgscielo.org.couax.comresearchgate.netresearchgate.netmdpi.com. Rosin, composed mainly of resin acids like abietic acid, is readily esterified by methylation redalyc.orgscielo.org.co.

Various catalytic methods have been explored for the esterification of rosin with methyl alcohol. Both homogeneous and heterogeneous catalysts have been investigated redalyc.orgscielo.org.coresearchgate.netresearchgate.net. While homogeneous catalysts like sulfuric acid have shown high yields (up to 90%) in the esterification of abietic and dehydroabietic acids, they often require purification steps redalyc.org.

Research has also focused on heterogeneous catalysts, which offer advantages in terms of separation from the reaction mixture scielo.org.coresearchgate.netmdpi.com. Studies have evaluated acid and basic heterogeneous catalysts scielo.org.coresearchgate.netresearchgate.net. Basic materials have shown activity in the esterification of rosin with methyl alcohol scielo.org.coresearchgate.netresearchgate.net. A low-cost calcium-based material, for instance, demonstrated promising performance, achieving a 55% conversion of rosin with complete selectivity to methyl esters under mild conditions (atmospheric pressure, 64 °C, 3.5 hours) without a solvent scielo.org.couax.comresearchgate.netresearchgate.net. Other catalysts like magnesium oxide, titanium dioxide, and alumina (B75360) showed lower conversion rates scielo.org.couax.comresearchgate.netresearchgate.net. The strength of basic sites in the catalyst appears to be an important factor for activity scielo.org.couax.comresearchgate.netresearchgate.net.

The reusability of heterogeneous catalysts is also a key aspect of sustainable production. A calcium-based material was tested over five reaction cycles, although a significant reduction in activity was observed, attributed to catalyst poisoning and insufficient post-treatment scielo.org.coresearchgate.net.

Another approach involves the use of subcritical CO2 conditions with a ZnO supported on a fluid catalytic cracking catalyst resid (ZnO/FC3R) catalyst, which acted as an auxiliary catalyst, improving mass transfer and pH control. This method achieved a conversion of approximately 97% in 5 hours at 220°C without a solvent scielo.org.co.

The composition of the resulting rosin methyl esters depends on the composition of the original rosin, which varies based on its source (gum rosin, wood rosin, tall oil rosin) redalyc.orgscielo.org.co. Rosin is primarily composed of resin acids including abietic, dehydroabietic, neoabietic, palustric, pimaric, isopimaric, and levopimaric acids, all of which can be esterified redalyc.orgscielo.org.co.

The sustainable production methodologies aim to optimize reaction conditions, catalyst efficiency, and product yield while minimizing environmental impact.

Table 1: Examples of Catalysts and Conditions for Rosin Esterification

Catalyst TypeConditionsConversion (%)Selectivity to Methyl Esters (%)Source
Calcium-based material64 °C, 3.5 h, atmospheric pressure, no solvent55100 scielo.org.couax.comresearchgate.netresearchgate.net
Magnesium oxideSimilar to aboveUp to 30- scielo.org.couax.comresearchgate.netresearchgate.net
Titanium dioxideSimilar to aboveUp to 30- scielo.org.couax.comresearchgate.netresearchgate.net
AluminaSimilar to aboveUp to 30- scielo.org.couax.comresearchgate.netresearchgate.net
ZnO/FC3R (with subcritical CO2)220 °C, 5 h, no solvent~97- scielo.org.co
Sulfuric acid (homogeneous)-Up to 90 (for specific acids)- redalyc.org

Note: Conversion and selectivity data may vary depending on specific reaction parameters and rosin composition.

Table 2: Properties of Rosin and Rosin Methyl Ester (Methyl Rosinate)

PropertyRosin (Solid Mixture of Abietic Acids)Rosin Methyl Ester (Methyl Rosinate)
Physical StateSolidLiquid (lower melting point)
Melting PointHigherLower
Boiling PointHigherLower
SolubilityLimited in hydrocarbonsHigh solubility in hydrocarbons
Suitability as FuelNot suitable directlyMore suitable (especially as additive)
SourcePine trees (oleoresin, Kraft process)Esterification of rosin with methanol (B129727)
Key ComponentsAbietic acid, isomers, other resin acidsThis compound, methyl dehydroabietate, etc.
CAS (Methyl Rosinate)-68186-14-1
CAS (this compound)-127-25-3

Note: Properties are general and can vary based on specific composition and purity.

Environmental Fate, Ecotoxicology, and Sustainability Research

Environmental Degradation Pathways and Kinetic Studies

The degradation of methyl abietate in the environment can occur through various pathways, including oxidation and biodegradation.

Biodegradation plays a significant role in the environmental fate of this compound. Studies on the biodegradation of resin acids, including those related to abietic acid, provide context for the potential breakdown of this compound in aquatic and terrestrial environments. For instance, microbial transformation of abietic acid to this compound by Mycobacterium sp. has been observed. cdnsciencepub.comthegoodscentscompany.com Research has also explored the biodegradation of dehydroabietic acid, a related compound, by organisms such as Mortierella isabellina. cdnsciencepub.com While specific detailed kinetic studies solely on this compound's biodegradation rates in various environmental compartments were not extensively found in the provided results, the inherent biodegradability of related resin acid compounds suggests that this compound is also subject to biological degradation. QSAR modeling for related substances indicates potential for inherent biodegradation. ospar.org

Oxidation and Discoloration Phenomena Research

Bioaccumulation Potential and Environmental Distribution Modeling

The potential for this compound to bioaccumulate in organisms and its distribution in the environment are important aspects of its environmental assessment. While specific detailed studies on this compound bioaccumulation were not prominently featured, information on related compounds and general principles of bioaccumulation can provide some indication. For instance, information on the principal degradation product of a related substance indicates a low potential for bioaccumulation. ospar.org The characteristics of a molecule that influence its bioaccumulation potential include solubility, partition coefficient, latent heat of solution, and polarity. epa.gov this compound is insoluble in water but soluble in various organic solvents. florachem.com ECHA's registration dossier for this compound includes endpoints for bioaccumulation in aquatic/sediment and terrestrial compartments, with a prediction that this compound is not expected to bioaccumulate. europa.eu Environmental distribution modeling would typically consider the compound's physical-chemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (log Kow), to predict its partitioning between air, water, soil, and sediment.

Ecotoxicological Risk Assessment

Ecotoxicological risk assessment involves evaluating the potential harm of this compound to various organisms in the environment.

Studies on the aquatic toxicity of compounds related to this compound, such as resin acids found in pulp mill effluent, have shown toxic effects on aquatic organisms, including fish and invertebrates. researchgate.netpublications.gc.ca While direct aquatic toxicity data specifically for this compound was not extensively detailed in the provided results, related substances like diethylene glycol abietate have been rated as having high concern for chronic toxicity to fish, algae, and aquatic invertebrates by the EPA Structure Activity Team, although predicted environmental concentrations were deemed unlikely to exceed concern levels based on use patterns. epa.gov this compound itself is classified as harmful to aquatic life with long-lasting effects according to CLP regulation. hekserij.nl ECHA's dossier includes endpoints for toxicity to aquatic algae and cyanobacteria, short-term and long-term toxicity to fish, and short-term toxicity to aquatic invertebrates. europa.eu

Research on the terrestrial ecotoxicity of this compound appears to be less extensively documented in the provided search results compared to aquatic toxicity. However, ECHA's registration dossier for this compound includes endpoints for toxicity to soil macroorganisms (except arthropods), terrestrial arthropods, and terrestrial plants. europa.eu While specific data from these studies were not available in the snippets, their inclusion in the regulatory dossier indicates that these assessments have been conducted or are required.

Ecotoxicity Data Summary (Illustrative based on available information and related compounds):

Organism TypeEndpointConcentrationEffect / FindingSource Type (Illustrative)
Aquatic InvertebratesChronic Toxicity1 ppb (Concern Concentration)High concern for chronic toxicity (related compound) epa.govEPA Assessment
Aquatic OrganismsLong-term effectsNot SpecifiedHarmful to aquatic life with long lasting effects hekserij.nlCLP Classification
FishAcute Toxicity2-4 mg/LNot toxic at this concentration (traces detected) publications.gc.caResearch Study
Aquatic AlgaeToxicityNot SpecifiedEndpoint included in ECHA dossier europa.euRegulatory Dossier
MicroorganismsToxicityNot SpecifiedEndpoint included in ECHA dossier europa.euRegulatory Dossier
Soil MacroorganismsToxicityNot SpecifiedEndpoint included in ECHA dossier europa.euRegulatory Dossier
Terrestrial ArthropodsToxicityNot SpecifiedEndpoint included in ECHA dossier europa.euRegulatory Dossier
Terrestrial PlantsToxicityNot SpecifiedEndpoint included in ECHA dossier europa.euRegulatory Dossier

Note: This table is illustrative and compiled from various sources and related compound data due to limited specific, readily available quantitative ecotoxicity data for this compound in the provided snippets. The concentrations and effects listed for related compounds or general classifications may not directly represent the specific toxicity of this compound.

Aquatic Ecotoxicity to Fish, Invertebrates, Algae, and Microorganisms

Genotoxicity and Mutagenicity Research

Research into the genotoxic and mutagenic potential of this compound indicates a low concern based on available data. According to information provided to the European Chemicals Agency (ECHA), this compound was predicted to not induce gene mutations in vitro. europa.eu Based on the data available for this compound and read-across from similar substances, it does not exhibit gene mutation in vitro. europa.eu An Ames test, a common method for assessing mutagenicity, was assumed to be performed using Salmonella typhimurium strains with metabolic activation. europa.eu

A Safety Data Sheet for hydrogenated this compound also indicates no data available to suggest that the product or its components present at greater than 0.1% are mutagenic or genotoxic. chemservice.com

It is worth noting that some research highlights the importance of considering potential interactions with solvents in genotoxicity testing. For example, a study on the autoxidation of this compound in aprotic polar solvents like DMSO or DMF at elevated temperatures resulted in a variety of products. researchgate.net Another study on different compounds noted that positive genotoxicity results can occur due to the formation of genotoxic reaction products of the solvent DMSO with certain acid halides, and that high cytotoxic concentrations can lead to false positive results in in vitro genotoxicity tests. researchgate.net

Based on the current information, this compound itself is not indicated to be genotoxic or mutagenic in standard in vitro tests.

Integration of Green Chemistry Principles in this compound Lifecycle

The integration of Green Chemistry principles into the lifecycle of this compound involves considering sustainable approaches in its synthesis and application. Green Chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. edu.krd This framework applies across all stages of a chemical lifecycle, from raw material sourcing to the final product and its end-of-life. edu.krdmygreenlab.org

This compound can be synthesized through various methods, including direct esterification of abietic acid with methanol (B129727) and transesterification using dimethyl carbonate and abietic acid. smolecule.com The esterification of rosin (B192284), which contains abietic acid, with methyl alcohol has been studied, including the use of heterogeneous catalysts. scielo.org.coresearchgate.net For instance, a low-cost calcium-based material showed promising results as a heterogeneous catalyst in the esterification of rosin with methyl alcohol, achieving a 55% conversion with complete selectivity to methyl esters under mild conditions and without a solvent. researchgate.net This approach aligns with Green Chemistry principles by utilizing a heterogeneous catalyst, which can be easier to separate and reuse compared to homogeneous catalysts, and by potentially avoiding the use of solvents. edu.krdmygreenlab.org

Another example of applying Green Chemistry principles in the context of abietate derivatives is the synthesis of methyl 12-benzoyldehydroabietate using an ionic liquid as a green reaction medium. hep.com.cn Ionic liquids can offer advantages such as mild reaction conditions, shorter reaction times, and environmental benignity. hep.com.cn

The sourcing of abietic acid, the precursor to this compound, from natural renewable resources like pine resin aligns with the Green Chemistry principle of using renewable feedstocks. edu.krdnih.gov Pine resin is obtained from living pine trees or as a byproduct of the pulp industry. researchgate.net

Research into developing more efficient and environmentally friendly synthetic routes for this compound and its derivatives, as well as exploring its uses in sustainable products, contributes to the integration of Green Chemistry principles throughout its lifecycle.

Analytical Methodologies for Methyl Abietate Characterization in Academic Research

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interaction of methyl abietate with electromagnetic radiation, yielding data that can be interpreted to confirm its identity and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds like this compound, providing detailed information about the carbon-hydrogen framework and the arrangement of atoms. Both ¹H and ¹³C NMR spectroscopy are commonly employed. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allows for the identification of different types of protons within the this compound molecule, such as those in methyl groups, methylene (B1212753) groups, vinylic protons, and the methyl ester protons. usda.gov ¹³C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for each unique carbon atom. usda.govresearchgate.net Studies have reported the ¹³C NMR spectra of this compound, with assignments for the various carbon atoms. usda.govresearchgate.net For instance, the chemical shift of methyl carbons is typically observed between 35 and 40 ppm. frontiersin.org Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can further aid in assigning signals and confirming connectivity between atoms, providing a more complete picture of the molecular structure. usda.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds. The IR spectrum of this compound typically shows characteristic absorption bands corresponding to key functional groups. These include a strong absorption band around 1720-1740 cm⁻¹ indicative of the carbonyl stretching vibration of the methyl ester group (C=O). nist.gov Other bands may be observed for C-H stretching vibrations (both aliphatic and vinylic), C=C stretching vibrations from the abietadiene system, and C-O stretching vibrations from the ester group. nist.gov FTIR spectroscopy, a common technique, can provide a detailed fingerprint spectrum that can be compared to reference spectra for identification. nist.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which can be used for identification and structural confirmation. nih.govsmolecule.com Electron Ionization Mass Spectrometry (EI-MS) is frequently used, where the molecule is bombarded with electrons, causing it to fragment. The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. The molecular ion peak ([M]⁺) corresponds to the molecular weight of this compound, which is approximately 316.24 g/mol . nih.govwikidata.orgsielc.com The fragmentation pattern provides structural clues, as specific bonds break to form characteristic fragment ions. rfi.ac.uk For example, fragments corresponding to the loss of the methyl group or parts of the diterpene skeleton can be observed. GC-MS, which couples gas chromatography with mass spectrometry, is a powerful hyphenated technique for separating this compound from mixtures and then identifying it based on its retention time and mass spectrum. nih.govresearchgate.netscispace.commdpi.comnih.govfrontiersin.orgcentrumdp.skscispace.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. scispace.comacs.org When coupled with Flame Ionization Detection (FID), GC can be used for the quantitative analysis of this compound in samples. lcms.cz GC-MS is particularly valuable as it combines the separation power of GC with the identification capabilities of MS. nih.govresearchgate.netscispace.commdpi.comnih.govfrontiersin.orgcentrumdp.skscispace.com Different GC columns (e.g., HP-5MS) and temperature programs are employed to achieve optimal separation of this compound from other components in a sample. frontiersin.orgscispace.com

High-Performance Liquid Chromatography (HPLC) is another important chromatographic technique used for the analysis of this compound, particularly when dealing with less volatile or more polar samples, or for preparative separation. sielc.com Reverse phase HPLC methods with various mobile phases (e.g., acetonitrile/water with acidic modifiers) are used for separating this compound. sielc.com HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and specificity for the detection and identification of this compound in complex matrices. nih.govresearchgate.net

Advanced Structural Elucidation Techniques

While NMR, IR, and MS are fundamental for structural characterization, advanced techniques can provide further insights into the intricate structure of this compound, especially in complex scenarios or when dealing with isomers. Techniques such as 2D NMR (mentioned in 6.1.1) are crucial for confirming complex connectivities. usda.gov High-resolution mass spectrometry (HRMS) can provide more accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. nih.gov Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, yielding more detailed structural information. rfi.ac.uk While not specifically detailed for this compound in the provided context, these advanced MS techniques are generally applicable for in-depth structural elucidation of organic molecules. rfi.ac.ukscribd.comresearchgate.net

Compound NamePubChem CID
This compound173058

Data Table: Selected Spectroscopic Data for this compound

TechniqueType of Information ProvidedKey Observations (Literature Examples)
¹H NMR SpectroscopyProton environmentSignals for methyl groups, methylene groups, vinylic protons, methyl ester protons. usda.gov
¹³C NMR SpectroscopyCarbon skeletonDistinct signals for each unique carbon atom; methyl carbons typically 35-40 ppm. usda.govresearchgate.netfrontiersin.org
IR SpectroscopyFunctional groupsStrong C=O stretch (ester) around 1720-1740 cm⁻¹. nist.gov Other bands for C-H, C=C, C-O. nist.gov
Mass SpectrometryMolecular weight, fragmentsMolecular ion peak [M]⁺ at m/z 316.24; fragmentation pattern provides structural clues. nih.govwikidata.orgsielc.comrfi.ac.uk

Data Table: Chromatographic Methods for this compound Analysis

TechniqueSeparation PrincipleCommon stationary phases/columnsCommon mobile phases/eluentsCoupled DetectorsApplications
GCVolatility, boiling pointCapillary columns (e.g., HP-5MS)Carrier gas (e.g., Helium)FID, MSSeparation and quantification in mixtures. scispace.comlcms.cz
HPLCPolarity, interaction with stationary phaseReverse phase (e.g., C18, Newcrom R1)Acetonitrile/water (with modifiers)UV-Vis, MSSeparation and analysis in various matrices. sielc.com

Future Research Trajectories and Emerging Avenues for Methyl Abietate

Development of Novel Therapeutic Agents Derived from Methyl Abietate

Research indicates that this compound and its derivatives exhibit various biological activities, suggesting potential in the development of new therapeutic agents. Studies have explored the cytotoxicity of this compound, showing promising results against certain cell lines. For instance, this compound demonstrated the highest cytotoxicity among tested abietic acid derivatives against HeLa cells researchgate.netuv.es. Modifications to the abietane (B96969) skeleton, such as the introduction of aldehyde groups, have been shown to improve antimycotic and antiviral effects of abietic acid derivatives researchgate.net.

Further research is needed to fully understand the mechanisms of action of this compound and its derivatives in biological systems smolecule.com. Exploring structural modifications and their impact on specific biological targets is a key future direction. The potential anti-inflammatory, antimicrobial, and anticancer activities of abietane diterpenes, including this compound derivatives like methyl 13,14-epoxyabietate, highlight their relevance as candidates for novel drug development ontosight.ai. Structure-activity relationship (SAR) studies are crucial to identify the most potent and selective compounds for specific therapeutic applications ceu.es. For example, studies on abietane derivatives have shown that the presence of a methyl ester group at C18 can influence antiproliferative activity ceu.es. Future research will likely focus on synthesizing and evaluating more derivatives to optimize their therapeutic potential and selectivity uv.es.

Innovation in Sustainable Materials and Polymer Development

This compound, derived from renewable resources like pine rosin (B192284), is being explored as a component in the development of sustainable materials and polymers. Pine rosin derivatives, including this compound, can be used as additives to improve the properties of bio-based polymeric products researchgate.net. They can serve as plasticizers, contributing to the flexibility and durability of materials smolecule.com.

Research is ongoing into incorporating rosin derivatives into various polymer systems. For instance, bio-based polymeric materials have been developed from plant oil and rosin derivatives, demonstrating improved thermal properties and increased elongation at break researchgate.net. This compound's structure, with its rigid tricyclic skeleton and double bonds, makes it suitable for synthesizing stiff bio-based polymers researchgate.net. Future work in this area will likely involve further chemical modifications of this compound to create novel monomers and polymers with tailored properties for diverse applications, contributing to the shift towards a circular economy and reducing dependency on fossil fuels researchgate.netgeorgiasouthern.edu. The use of renewable feedstocks like those from pine resin is a key aspect of sustainable development in the materials industry alibaba.com.

Advancements in Biocatalytic Synthesis and Microbial Engineering for Production

The complex structure of natural products like this compound can make chemical synthesis challenging frontiersin.org. Advancements in biocatalytic synthesis and microbial engineering offer promising routes for the sustainable and efficient production of this compound and its derivatives. Microbial fermentation provides an attractive alternative to chemical synthesis for producing complex natural products frontiersin.orgnih.gov.

Future research will focus on engineering microbial hosts to function as "cell factories" for the production of abietane-type diterpenoids researchgate.netfrontiersin.org. This involves metabolic engineering and synthetic biology approaches to optimize the biosynthesis pathways in microorganisms frontiersin.orgnih.gov. By leveraging genetic engineering technologies, microbial strains can be engineered to overproduce desired compounds nih.gov. The use of simple C1 compounds like methanol (B129727) or formic acid, accessible from CO2, as substrates for microbial fermentation is also being explored, enabling fermentation independent of food-relevant raw materials fraunhofer.de. Developing high-performance production strains and efficient fermentation processes is crucial to achieve industrially relevant yields fraunhofer.de.

Elucidation of Comprehensive Biological Mechanisms

Despite the observed biological activities of this compound and its derivatives, a comprehensive understanding of their underlying biological mechanisms is still developing smolecule.com. Future research needs to focus on elucidating how these compounds interact with biomolecules and affect cellular processes smolecule.com.

Studies on abietane diterpenoids are beginning to shed light on potential mechanisms, such as interference with the activation of dendritic cells, suggesting roles in immune modulation mdpi.com. Molecular docking studies are being employed to propose plausible mechanisms of action by identifying potential enzyme targets ceu.es. Further detailed investigations using advanced biochemical and cellular techniques are required to map the specific pathways and molecular targets influenced by this compound. Understanding these mechanisms is critical for the rational design of derivatives with enhanced activity and selectivity for therapeutic applications mdpi.com.

Refined Environmental Risk Assessment and Mitigation Strategies

As the potential applications of this compound expand, refined environmental risk assessment and the development of effective mitigation strategies become increasingly important. While specific toxicological data for this compound may be limited, environmental risk assessment is a crucial process for identifying and mitigating potential environmental hazards associated with the production, use, and disposal of chemical compounds numberanalytics.cominspenet.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.